tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
tert-Butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate: is an organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their applications in medicinal chemistry, particularly as calcium channel blockers. This compound features a tert-butyl ester group, a cyanophenyl group, and a dihydropyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, with considerations for scalability, yield, and purity. Catalysts and specific reaction conditions are tailored to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The dihydropyridine ring can undergo oxidation to form pyridine derivatives.
Reduction: The nitrile group can be reduced to an amine group under suitable conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Acidic or basic hydrolysis conditions are employed for ester hydrolysis.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, dihydropyridine derivatives are explored for their potential as calcium channel blockers, which are used in the treatment of cardiovascular diseases. This compound may serve as a lead compound for developing new therapeutic agents.
Industry: The compound’s versatility allows it to be used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, particularly in biological systems, involves its interaction with calcium channels. Dihydropyridines typically bind to L-type calcium channels, inhibiting calcium influx into cells. This action results in vasodilation and reduced blood pressure, making them effective antihypertensive agents.
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A long-acting dihydropyridine calcium channel blocker.
Nicardipine: A dihydropyridine derivative with similar applications in cardiovascular therapy.
Uniqueness: tert-Butyl 4-(2-cyanophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its cyanophenyl group and tert-butyl ester may influence its binding affinity and metabolic stability.
Properties
IUPAC Name |
tert-butyl 4-(2-cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-10-8-13(9-11-19)15-7-5-4-6-14(15)12-18/h4-8H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRUBXNQVAOTCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601147528 | |
Record name | 1,1-Dimethylethyl 4-(2-cyanophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601147528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194669-38-0 | |
Record name | 1,1-Dimethylethyl 4-(2-cyanophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194669-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(2-cyanophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601147528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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